2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine
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Overview
Description
2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine is a heterocyclic compound that combines several functional groups, including a phenyl group, a thiophene ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine typically involves multi-step reactions. One common method includes the cyclization of hydrazones with vicinal diols in the presence of a catalyst . Another approach involves the condensation of carbonyl compounds with hydrazine monohydrochloride under oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typical for reducing pyrazole rings.
Substitution: Halogenating agents and Friedel-Crafts catalysts are used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine involves its interaction with various molecular targets:
Kinase Inhibition: The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation pathways.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Action: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the thiophene and pyrazole rings.
1-(2-Methoxy-phenyl)-5-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole: Similar but contains a methoxy group instead of a pyridine ring.
Uniqueness
2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
70091-38-2 |
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Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)pyridine |
InChI |
InChI=1S/C18H15N3S/c1-2-7-14(8-3-1)21-17(18-10-6-12-22-18)13-16(20-21)15-9-4-5-11-19-15/h1-12,17H,13H2 |
InChI Key |
PELAMIWRQFJJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=N2)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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